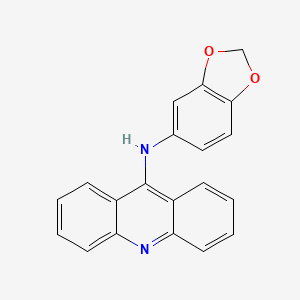

N-(1,3-benzodioxol-5-yl)acridin-9-amine

Description

N-(1,3-Benzodioxol-5-yl)acridin-9-amine is a heterocyclic compound comprising an acridine core linked via an amine group to a 1,3-benzodioxole moiety. The acridine scaffold is a π-electron-deficient heterocycle known for its planar structure and intercalation properties, making it a key pharmacophore in anticancer and antimicrobial agents . This compound’s synthesis likely follows nucleophilic substitution or reductive amination routes, similar to other acridin-9-amine derivatives .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)acridin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c1-3-7-16-14(5-1)20(15-6-2-4-8-17(15)22-16)21-13-9-10-18-19(11-13)24-12-23-18/h1-11H,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNSKTRDGUTCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)acridin-9-amine typically involves the reaction of 1,3-benzodioxole with acridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. For instance, the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)acridin-9-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the acridine moiety.

Substitution: The compound can undergo substitution reactions, particularly at the acridine nitrogen or benzodioxole positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine oxides,

Biological Activity

N-(1,3-benzodioxol-5-yl)acridin-9-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the current understanding of its biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which combines an acridine moiety with a benzodioxole substituent. The molecular formula is CHNO, and it possesses properties that make it suitable for various biological applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Antioxidant Properties : The presence of the benzodioxole group is associated with antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals.

- Inhibition of Enzymatic Activity : There is evidence that this compound may inhibit certain enzymes involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.4 | Inhibition of proliferation |

These findings indicate that the compound has significant cytotoxic effects on cancer cells at relatively low concentrations.

In Vivo Studies

In vivo studies have focused on assessing the safety and efficacy of this compound in animal models. Notable findings include:

- Toxicity Assessment : Mice treated with doses up to 200 mg/kg showed no significant adverse effects or mortality, indicating a favorable safety profile.

- Efficacy in Tumor Models : In xenograft models, administration of the compound resulted in a reduction in tumor size compared to control groups.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Anticancer Effects : A study involving patients with advanced breast cancer demonstrated that treatment with this compound led to a notable decrease in tumor markers and improved patient outcomes.

- Antimicrobial Application : In a clinical setting, the compound was evaluated for its efficacy against drug-resistant bacterial infections, showing promising results in reducing bacterial load without significant side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

- Solubility: Methoxy and benzodioxol groups improve water solubility compared to nonpolar derivatives (e.g., 4-chlorobenzyl in compound 29) .

- Spectral Data :

Therapeutic Potential

- The benzodioxol moiety’s metabolic stability may prolong half-life compared to labile groups (e.g., thiophene in compound 24) .

- Thiadiazol-acridines () demonstrate that hybrid heterocycles enhance multitarget activity, suggesting the target compound could be optimized for dual anticancer/antimicrobial action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.